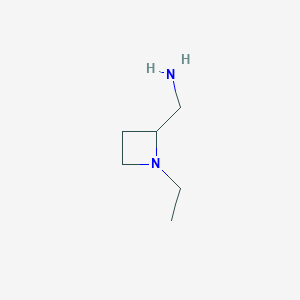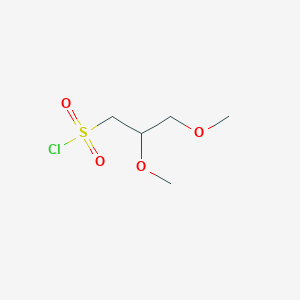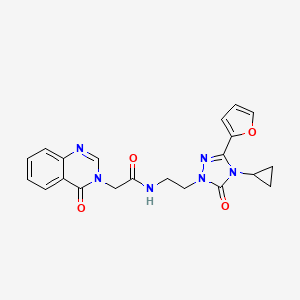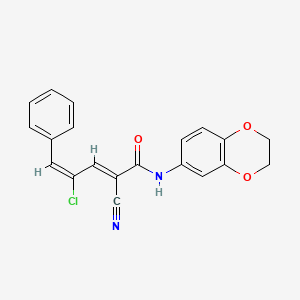
trans-4-Phenyl-3-piperidinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“trans-4-Phenyl-3-piperidinol” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 213.71 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Trans-4-Phenyl-3-piperidinol is used as a key synthon in the stereoselective synthesis of potent neurokinin substance P receptor antagonists, with an efficient route developed from (R)-phenylglycine (Liang, Srinivas, & Datta, 2005).
- It is also involved in the synthesis of opioid receptor antagonists, particularly in the study of the bioactive conformation of N-phenethyl trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives (Le Bourdonnec et al., 2006).
- Research indicates its role in discovering peripherally selective opioid antagonists for treating gastrointestinal motility disorders (Zimmerman et al., 1994).
Medicinal Chemistry and Pharmacology
- In medicinal chemistry, it serves as a precursor in the synthesis of various diastereoisomeric 4-methyl-3-phenyl-3-piperidinols and related esters, aiding in the study of configurational and conformational properties (Iorio, Ciuffa, & Damia, 1970).
- It is also key in synthesizing N-butyrophenone prodine-like compounds, which demonstrate combined analgesic and neuroleptic activities (Iorio, Reymer, & Frigeni, 1987).
Biological Studies and Applications
- This compound derivatives have been studied for their cytotoxicities against human hepatoma and breast cancer cell lines, serving as model compounds for future research (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).
- In crystallography, trans-2,6-diaryl derivatives of oximes of N-hydroxy-4-piperidone have been examined, providing insights into molecular conformations in solid states (Díaz, Barrios, & Toscano, 1997).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “trans-4-Phenyl-3-piperidinol”, is an important task of modern organic chemistry . This could lead to the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Propiedades
IUPAC Name |
(3S,4S)-4-phenylpiperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPIUNMRQJGMTGZ-WDEREUQCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2978271.png)
![2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2978273.png)


![7-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![5-(methoxymethyl)-4-[(4-phenoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2978282.png)
![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)



![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)
